Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane
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Overview
Description
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane is an organic compound that features a tert-butyl group, a fluoro-nitrophenyl moiety, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane typically involves the reaction of 2-(2-fluoro-4-nitrophenyl)ethanol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The silane group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-Amino-4-nitrophenyl)ethoxy]dimethylsilane.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Silanol derivatives.
Scientific Research Applications
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized silanes.
Mechanism of Action
The mechanism of action of tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity to certain biological targets. The silane group can also facilitate interactions with silicon-based materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]trimethylsilane
- tert-Butyl[2-(2-chloro-4-nitrophenyl)ethoxy]dimethylsilane
- tert-Butyl[2-(2-fluoro-4-aminophenyl)ethoxy]dimethylsilane
Uniqueness
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which imparts distinct electronic and steric properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications in research.
Properties
IUPAC Name |
tert-butyl-[2-(2-fluoro-4-nitrophenyl)ethoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO3Si/c1-14(2,3)20(4,5)19-9-8-11-6-7-12(16(17)18)10-13(11)15/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZAFCITVPRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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